1-Oxiranyl-1,2-ethanediol Diacetate

説明

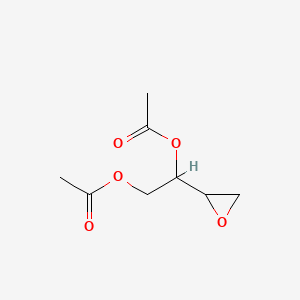

Structure

3D Structure

特性

IUPAC Name |

[2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)11-4-8(7-3-12-7)13-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGYUZXUQORZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1CO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oxiranyl-1,2-ethanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-Oxiranyl-1,2-ethanediol Diacetate, a functionalized epoxide with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the palladium-catalyzed diacetoxylation of 1,3-butadiene to yield 3,4-diacetoxy-1-butene, followed by the subsequent epoxidation of the terminal alkene. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for the characterization and purification of the target compound. Emphasis is placed on the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a chiral epoxide bearing two acetate functionalities. The oxirane ring offers a site for nucleophilic attack, making it a versatile building block in organic synthesis, particularly for the introduction of a diacetoxyethyl group with subsequent ring-opening. This moiety is of interest in the development of novel therapeutic agents and specialized polymers.

The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence. This approach is designed to be both scalable and reproducible in a standard laboratory setting.

The core synthetic strategy involves:

-

Step 1: Synthesis of the Olefin Precursor. The initial step focuses on the creation of an unsaturated diacetate, specifically 3,4-diacetoxy-1-butene. This is achieved through the palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene. This method provides a high degree of control over the regioselectivity of the addition.

-

Step 2: Epoxidation of the Olefin. The terminal double bond of 3,4-diacetoxy-1-butene is then selectively oxidized to form the desired epoxide ring, yielding this compound. This guide will focus on the use of peroxy acids, which are reliable and well-documented reagents for this type of transformation.

Synthesis of the Precursor: 3,4-diacetoxy-1-butene

The synthesis of 3,4-diacetoxy-1-butene from 1,3-butadiene is a well-established transformation in organometallic chemistry. The use of a palladium catalyst is crucial for achieving high selectivity for the 1,4-addition product over the 1,2-addition product.

Mechanistic Insights

The palladium-catalyzed diacetoxylation of 1,3-butadiene proceeds through a series of well-defined organometallic intermediates. The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the diene. This is followed by an intramolecular nucleophilic attack of an acetate ligand on the coordinated diene, leading to the formation of a π-allylpalladium intermediate. A subsequent nucleophilic attack by another acetate anion on the π-allyl complex, followed by reductive elimination, furnishes the desired 1,4-diacetoxy-2-butene and regenerates the active palladium catalyst. To obtain the terminal alkene isomer, 3,4-diacetoxy-1-butene, reaction conditions can be optimized.

Experimental Protocol: Palladium-Catalyzed Diacetoxylation of 1,3-Butadiene

This protocol is adapted from established procedures for the palladium-catalyzed acetoxylation of dienes.[1][2]

Materials and Equipment:

-

Two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet.

-

1,3-Butadiene (condensed and weighed as a liquid)

-

Acetic acid (glacial)

-

Acetic anhydride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium acetate (LiOAc)

-

Manganese dioxide (MnO₂) or p-benzoquinone as a re-oxidant

-

Inert solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Catalyst Preparation: In the reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (0.05 mol%), lithium acetate (2.0 equiv.), and the re-oxidant (2.0 equiv.) in a mixture of acetic acid and acetic anhydride (typically a 1:1 ratio).

-

Addition of 1,3-Butadiene: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully introduce a pre-weighed amount of liquefied 1,3-butadiene (1.0 equiv.) into the reaction vessel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield 3,4-diacetoxy-1-butene as a colorless oil.[1]

Table 1: Typical Reaction Parameters for the Synthesis of 3,4-diacetoxy-1-butene

| Parameter | Value |

| Catalyst | Palladium(II) acetate |

| Ligand/Additive | Lithium acetate |

| Solvent | Acetic acid/Acetic anhydride |

| Reactant Ratio | 1,3-Butadiene : Acetic Anhydride (1 : 2) |

| Temperature | 50-70 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Epoxidation of 3,4-diacetoxy-1-butene

The epoxidation of the terminal double bond of 3,4-diacetoxy-1-butene is the final and crucial step in the synthesis of this compound. This transformation is most commonly and efficiently achieved using a peroxy acid.

Choice of Epoxidizing Agent and Mechanistic Considerations

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are excellent reagents for the epoxidation of alkenes.[3][4] The reaction proceeds via the "Butterfly Mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step. This mechanism ensures syn-addition of the oxygen atom to the plane of the double bond.

In-situ generation of peracetic acid from hydrogen peroxide and acetic acid is a cost-effective and safer alternative to handling concentrated peracetic acid solutions.[5]

Experimental Protocol: Epoxidation with In-Situ Generated Peracetic Acid

This is a proposed protocol based on established methods for the epoxidation of olefins.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

3,4-diacetoxy-1-butene

-

Acetic acid (glacial)

-

Hydrogen peroxide (30-35% aqueous solution)

-

Sulfuric acid (concentrated, as a catalyst)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (or another suitable solvent)

-

Standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In the three-necked flask, dissolve 3,4-diacetoxy-1-butene (1.0 equiv.) in a mixture of acetic acid and dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Preparation of Peracetic Acid (In-Situ): In the dropping funnel, carefully prepare a solution of hydrogen peroxide (1.2 equiv.) in acetic acid. To this, add a catalytic amount of concentrated sulfuric acid (a few drops). Caution: This mixture is a strong oxidant. Handle with care in a well-ventilated fume hood.[6][7]

-

Addition of Peracetic Acid: Add the freshly prepared peracetic acid solution dropwise to the cooled solution of 3,4-diacetoxy-1-butene, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours. Monitor the disappearance of the starting material by TLC or GC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

-

Workup: Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Neutralization and Extraction: Neutralize the reaction mixture by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Table 2: Proposed Reaction Parameters for the Epoxidation of 3,4-diacetoxy-1-butene

| Parameter | Value |

| Epoxidizing Agent | Peracetic acid (generated in-situ) |

| Solvent | Dichloromethane/Acetic acid |

| Reactant Ratio | 3,4-diacetoxy-1-butene : H₂O₂ (1 : 1.2) |

| Temperature | 0-10 °C |

| Reaction Time | 4-8 hours |

| Anticipated Yield | 60-80% |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The proton NMR spectrum should show characteristic signals for the oxirane ring protons, the protons of the ethanediol backbone, and the methyl protons of the acetate groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), the C=O stretching of the acetate groups (around 1740 cm⁻¹), and the C-O stretching of the esters (around 1240 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Bands |

| ¹H NMR | Signals corresponding to oxirane protons (δ 2.5-3.5 ppm), ethanediol backbone protons (δ 3.8-4.5 ppm), and acetate methyl protons (δ ~2.1 ppm). |

| ¹³C NMR | Signals for the oxirane carbons (δ ~45-55 ppm), ethanediol backbone carbons (δ ~60-75 ppm), ester carbonyl carbons (δ ~170 ppm), and acetate methyl carbons (δ ~21 ppm). |

| IR (cm⁻¹) | ~1740 (C=O, ester), ~1240 (C-O, ester and epoxide), ~850-950 (epoxide ring). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₈H₁₂O₅. |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials that require careful handling.

-

1,3-Butadiene: is a flammable gas and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Peracetic Acid: is a strong oxidizing agent and is corrosive.[6][7] It can cause severe skin and eye burns. Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Reactions involving peracetic acid should be conducted behind a blast shield, especially on a larger scale.[6]

-

Epoxides: Many epoxides are considered to be mutagenic and should be handled with care.[10][11] Avoid inhalation and skin contact.

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow.

Reaction Mechanism: Epoxidation

Caption: Epoxidation 'Butterfly Mechanism'.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The described two-step synthesis, involving a palladium-catalyzed diacetoxylation followed by epoxidation, represents a reliable and scalable route to this functionalized epoxide. Adherence to the outlined procedures and safety precautions will enable the successful and safe synthesis of this versatile chemical building block.

References

- Method for producing 3,4-diacetoxy-1-butene and deriv

- Nyström, J. E., Rein, T., & Bäckvall, J. E. (1987). 1-ACETOXY-4-DIETHYLAMINO-2-BUTENE. Organic Syntheses, 65, 151.

- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Rasayan J. Chem, 10(4), 1226-1231.

- Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry.

- Peracetic Acid | Safety and Handling. Evonik Active Oxygens.

- Glycidol - Some Industrial Chemicals - NCBI Bookshelf.

- Vojood, A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294.

- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

- 3,4-Diacetoxy-1-butene 98 18085-02-4. Sigma-Aldrich.

- PEROXYACETIC ACID HAZARD SUMMARY. NJ.gov.

- Industrial Chemicals and Intermediates

- Significance and use of glycidol. Biblioteka Nauki.

- Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column.

- Epoxidation of vinylcyclohexane and terminal olefins.

- H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations.

- Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. Queen's University Belfast.

- Palladium-Catalyzed sp 3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. MDPI.

- Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation.

- Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C-H Bond Oxidative Activ

- Process for the prepar

- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube.

- Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv.

- Prepar

- Oxidation of Alkenes - Epoxidation and Hydroxyl

- 10 Tips for Handling and Storing Peracetic Acid. EHSLeaders.

- Peracetic Acid Acute Exposure Guideline Levels. NCBI.

- Successful direct carbonylation of 1,3-butadiene. Process Technology Online.

- A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC.

- Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent.

- Chemical Properties of Glycidol (CAS 556-52-5). Cheméo.

- Glycidol. American Chemical Society.

- Submitted by LF Tietze, G. v. Kiedrowski, K.-G. Fahlbusch, and E. Voss. Organic Syntheses Procedure.

- Safely Storing and Handling Peracetic Acid. Poly Processing.

- Chemiluminescent 1,2-Dioxetane Iridium Complexes for Near-Infrared Oxygen Sensing.

- Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.

- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C

- IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv.

- Glycidol. Grokipedia.

- This journal is © The Royal Society of Chemistry 2023.

- 1,2-Ethanediol. NIST WebBook.

Sources

- 1. JP2005200323A - Method for producing 3,4-diacetoxy-1-butene and derivatives using the same - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 7. nj.gov [nj.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. 1,2-Ethanediol [webbook.nist.gov]

- 10. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. acs.org [acs.org]

An In-depth Technical Guide to 1-Oxiranyl-1,2-ethanediol Diacetate

CAS Number: 1330277-54-7 | Molecular Formula: C₈H₁₂O₅

A Note on a Novel Compound

This technical guide addresses 1-Oxiranyl-1,2-ethanediol Diacetate, a compound identified by CAS number 1330277-54-7. It is important for the reader to note that as of the date of this publication, detailed experimental data and peer-reviewed literature specifically on this molecule are exceptionally scarce. The compound is listed by several chemical suppliers, confirming its existence and commercial availability for research purposes. This guide, therefore, is constructed through a combination of confirmed basic information, deduction of its chemical structure from its nomenclature and molecular formula, and expert analysis of its constituent functional groups to predict its properties, reactivity, and potential applications. A significant portion of this whitepaper will also be dedicated to proposing a viable synthetic pathway and discussing the chemistry of a closely related, well-documented analogue, Ethylene Glycol Diacetate, to provide a solid contextual foundation for researchers.

Deciphering the Structure

The nomenclature "this compound" and the molecular formula C₈H₁₂O₅ suggest a specific molecular architecture. The ethanediol diacetate backbone implies a two-carbon chain with two acetate esters. The "1-Oxiranyl" prefix indicates an epoxide (oxirane) ring attached to the first carbon of this ethane backbone. This leads to the proposed structure of 1-(oxiran-2-yl)ethane-1,2-diyl diacetate .

Caption: Proposed structure of 1-(oxiran-2-yl)ethane-1,2-diyl diacetate.

This structure reveals a molecule with two key reactive centers: the strained epoxide ring and two ester functionalities. This bifunctional nature is the primary determinant of its chemical behavior and potential utility.

Predicted Physicochemical Properties and Reactivity

In the absence of experimental data, we can predict the properties of this compound based on its structure and by drawing parallels with similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 188.18 g/mol | Based on the molecular formula C₈H₁₂O₅. |

| Appearance | Colorless to pale yellow liquid | Similar to other short-chain diacetates and epoxides. |

| Boiling Point | > 200 °C | The presence of polar ester and epoxide groups, and a higher molecular weight than ethylene glycol diacetate (190-191 °C), suggests a higher boiling point. |

| Solubility | Moderately soluble in water; soluble in common organic solvents (e.g., alcohols, ethers, ketones). | The ester and epoxide groups provide polarity, allowing for some water solubility, while the overall carbon backbone ensures solubility in organic solvents. |

| Reactivity | The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions. The ester groups are susceptible to hydrolysis. | The high ring strain of the epoxide makes it a good electrophile. Esters can be hydrolyzed, especially in the presence of acid or base. |

Reactivity of the Epoxide Ring

The epoxide is the most reactive site on the molecule. Its ring-opening reactions are fundamental to its potential applications.

-

Acid-Catalyzed Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for attack by weak nucleophiles (e.g., water, alcohols). The nucleophile will preferentially attack the more substituted carbon of the epoxide.[1]

-

Base-Catalyzed Opening: Strong nucleophiles (e.g., hydroxides, alkoxides, amines) can directly attack one of the epoxide carbons in an SN2 reaction, leading to ring-opening. This attack typically occurs at the less sterically hindered carbon.[2]

Caption: Proposed workflow for the synthesis of the target compound.

Step 1: Acetylation of But-3-ene-1,2-diol

The first step involves the protection of the hydroxyl groups of the starting material via acetylation. This prevents unwanted side reactions during the subsequent epoxidation step.

Protocol:

-

Reaction Setup: To a solution of but-3-ene-1,2-diol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine or pyridine (2.2 equivalents).

-

Addition of Acetylating Agent: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The term "acetylating" refers to the process of introducing an acetyl group into a molecule, in this case, replacing the hydrogen of the hydroxyl groups. [3]3. Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude but-3-ene-1,2-diyl diacetate can be purified by column chromatography on silica gel.

Step 2: Epoxidation of But-3-ene-1,2-diyl diacetate

The second step is the selective epoxidation of the alkene functionality in the acetylated intermediate. Peroxy acids are common reagents for this transformation. [4] Protocol:

-

Reaction Setup: Dissolve the but-3-ene-1,2-diyl diacetate (1 equivalent) in a chlorinated solvent like dichloromethane in a flask equipped with a magnetic stirrer.

-

Addition of Epoxidizing Agent: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane portion-wise, maintaining the temperature below 5 °C. The epoxidation of dienes can be directed by existing functional groups to control selectivity. [5]3. Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture again and filter to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Potential Applications in Research and Development

The unique bifunctional structure of this compound suggests several potential areas of application for researchers and drug development professionals.

-

Reactive Intermediate and Building Block: The high reactivity of the epoxide ring makes this molecule an excellent intermediate for synthesizing more complex structures. [6]It can be used to introduce a diacetate-functionalized side chain onto various nucleophilic molecules, including active pharmaceutical ingredients (APIs), to modify their properties such as solubility or bioavailability.

-

Monomer for Functional Polymers: The epoxide group can undergo ring-opening polymerization to create functional polyethers. The pendant diacetate groups along the polymer backbone could be later hydrolyzed to yield hydrophilic polyols or serve as attachment points for other molecules. Such functional polymers have applications in drug delivery, biomaterials, and specialty coatings. [7][8]* Crosslinking Agent: For polymer systems containing nucleophilic groups (e.g., amines or hydroxyls), this molecule could act as a crosslinking agent. The two ester groups and the epoxide offer multiple reaction sites, potentially leading to the formation of robust polymer networks for hydrogels or thermosets.

-

Specialty Solvent or Plasticizer: While less reactive, the diacetate functionality is structurally similar to Ethylene Glycol Diacetate, a known eco-friendly solvent. [9]This suggests potential use as a high-boiling point, low-volatility solvent or a reactive plasticizer in specialized formulations.

A Well-Characterized Analogue: Ethylene Glycol Diacetate (CAS 111-55-7)

To provide a practical reference, this section details the properties and applications of Ethylene Glycol Diacetate (EGDA), a structurally similar and extensively studied compound.

Table 2: Properties of Ethylene Glycol Diacetate

| Property | Value | Reference(s) |

| CAS Number | 111-55-7 | [10] |

| Molecular Formula | C₆H₁₀O₄ | [10] |

| Molecular Weight | 146.14 g/mol | [10] |

| Appearance | Colorless liquid with a mild, pleasant odor | [10] |

| Boiling Point | 190-191 °C | [11] |

| Melting Point | -41 °C | [10] |

| Flash Point | 88 °C | [11] |

| Density | 1.104 g/mL at 20 °C | [10] |

| Water Solubility | 160 g/L at 20 °C | [10] |

EGDA is recognized as an excellent, efficient, and non-toxic organic solvent. [11]Its primary applications include:

-

Coatings and Inks: It is a slow-evaporating solvent that improves flow and leveling in lacquers and enamels. [12]* Foundry Core Binder: Used as a curing agent in foundry applications. [12]* Pharmaceutical and Cosmetic Industries: It can be used as a solvent for active ingredients or as a carrier for fragrances. [13]* Eco-Friendly Solvent: It is explored as a green alternative to traditional aromatic solvents in various formulations, including pesticides. [9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling precautions should be based on the reactivity of its functional groups and by referencing the SDS for analogues like Ethylene Glycol Diacetate.

-

General Handling: Wear personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. [14]* Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as they can induce vigorous reactions with the epoxide ring. [15]* First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. [14]

Conclusion

This compound (CAS 1330277-54-7) represents a novel chemical entity with significant potential stemming from its dual functionality. While the current body of public knowledge on this specific compound is limited, a thorough analysis of its structure allows for the prediction of its chemical behavior and the formulation of a viable synthetic route. Its epoxide and diacetate moieties position it as a versatile building block for the synthesis of complex molecules, a monomer for creating functional polymers, and a potential crosslinking agent. Further research into the empirical properties and reactivity of this compound is warranted to unlock its full potential in materials science, organic synthesis, and drug development. Researchers are encouraged to use the information presented in this guide as a foundational resource for their investigations into this promising molecule.

References

- O'Brien, P. (2009). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 109(9), 4349-4395.

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Cycloheptatriene, 7-ethyl- (CAS 17634-51-4). Retrieved from [Link]

-

Smart Chemicals Group Co., Ltd. (n.d.). Ethylene glycol diacetate(EGDA). Retrieved from [Link]

- Gatea, A. H. (2018). Synthesis, Characterization, Antimicrobial of Studies New 2,2'-((1Z,2Z)-ethane-1,2-Diylidenebis[(2Z) Hydrazin-1-yl-2-ylidene-1,3,4-oxadiazole-5,2-diyl])Diphenol and their Transition Metal Complexes. Journal of Global Pharma Technology, 10(02), 103-111.

- Griesser, H. J., et al. (2008). Epoxide-Functionalized Solid Surfaces.

- Pérez-Ramírez, J., et al. (2018). A plausible mechanism of epoxide ring opening with acetic anhydride catalyzed by supported ionic liquids. Catalysis Science & Technology, 8(1), 143-151.

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

- Wang, Y., et al. (2022). Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations. Pest Management Science, 78(10), 4235-4243.

- Corey, E. J., & Ghosh, A. K. (1989). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society, 111(23), 8503-8504.

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Griesser, H. J., et al. (2008, August 10). Epoxide-Functionalized Solid Surfaces. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

- Fekri, Z., et al. (2021). 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles. Chemical Review and Letters, 4(1), 1-8.

-

Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

-

Medeiros, G. A., et al. (2012). Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US6235811B1 - Epoxy resin-vinyl acetate polymer blends.

-

Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Epoxy-vinyl-acetate. Retrieved from [Link]

-

Smart Chemicals Group Co., Ltd. (n.d.). Ethylene glycol diacetate(EGDA). Retrieved from [Link]

- de Oliveira, A. P., et al. (2023). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges.

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols. PMC - NIH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes [Video]. YouTube. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylene glycol diacetate, 97%(gc). Retrieved from [Link]

- Kovács, E. R., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239.

-

The Good Scents Company. (n.d.). ethylene glycol diacetate. Retrieved from [Link]

-

Ready, J. M. (n.d.). Epoxidation, Dihydroxylation, and the Utility of Epoxides and Diols. UT Southwestern Research Labs. Retrieved from [Link]

-

Tomoi, M., et al. (2019). Structure and Properties of Functional Epoxy Resins. ResearchGate. Retrieved from [Link]

- Powers, D. C., & Baran, P. S. (2011). Electrochemical Aerobic Epoxidation of Styrenes Catalyzed by Manganese Tetraphenylporphyrin. The Journal of Organic Chemistry, 76(23), 9577-9585.

-

Al-Masoudi, N. A., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011041380A1 - Acetylated derivatives of castor oil and their blends with epoxidized fatty acid esters.

-

ChemIDplus. (n.d.). Ethylene Glycol Diacetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediol, diacetate (CAS 111-55-7). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2011041380A1 - Acetylated derivatives of castor oil and their blends with epoxidized fatty acid esters - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ethylidene diacetate - Wikipedia [en.wikipedia.org]

- 10. Ethylene glycol diacetate | 111-55-7 [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. ethylene glycol diacetate, 111-55-7 [thegoodscentscompany.com]

- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-Oxiranyl-1,2-ethanediol Diacetate: Synthesis, Structure, and Applications

Abstract: This technical guide provides an in-depth exploration of 1-Oxiranyl-1,2-ethanediol diacetate, a bifunctional molecule possessing both a reactive epoxide ring and two acetate esters. While not as commonly documented as some commodity chemicals, its unique structure presents significant opportunities as a versatile building block in advanced organic synthesis and polymer chemistry. This document details its molecular structure, outlines a robust synthetic protocol based on established epoxidation chemistry, and provides a thorough analysis of its expected spectroscopic characteristics. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of functionalized epoxides.

Introduction: A Molecule of Untapped Potential

This compound, systematically named (2,3-diacetyloxypropyl)oxirane, is an organic compound that merges the high reactivity of an epoxide with the moderating and functional aspects of diacetate esters. The strained three-membered ether ring of the epoxide is a potent electrophilic site, susceptible to ring-opening by a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The diacetate moiety, in addition to influencing the molecule's solubility and polarity, offers further sites for chemical modification, such as hydrolysis to the corresponding diol. The presence of a chiral center on the oxirane ring also introduces the potential for stereospecific synthesis, a critical consideration in the development of pharmaceuticals and other bioactive molecules. This guide aims to provide a comprehensive technical foundation for the synthesis, characterization, and utilization of this promising, yet under-documented, chemical entity.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is the key to its chemical behavior. It consists of a glycidyl group attached to a diacetate backbone.

-

Molecular Formula: C₇H₁₀O₅

-

Molecular Weight: 174.15 g/mol

-

Key Structural Features:

-

Oxirane (Epoxide) Ring: This strained ring is the primary site of reactivity, readily undergoing nucleophilic attack.

-

Diacetate Esters: These groups provide two points of potential modification and influence the molecule's physical properties.

-

Chirality: The carbon of the oxirane ring attached to the diacetate group is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

-

Physicochemical Data Summary

| Property | Estimated Value | Justification |

| Boiling Point | ~230-250 °C | Based on similar functionalized epoxides and diacetates. |

| Density | ~1.15 g/cm³ | In line with comparable poly-oxygenated organic molecules. |

| Solubility | Soluble in a wide range of organic solvents (DCM, EtOAc, THF, etc.). Limited solubility in water. | The ester groups enhance organic solvent compatibility. |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Purification: A Reliable Protocol

The most logical and established route to a molecule like this compound is through the epoxidation of an appropriate unsaturated precursor. The formation of epoxy derivatives from the oxidation of allyl acetate in acetic acid has been documented, providing a strong basis for the following protocol.[1]

Reaction Scheme:

3,4-Diacetyloxy-1-butene + m-CPBA → this compound + m-Chlorobenzoic acid

Materials and Reagents:

-

3,4-Diacetyloxy-1-butene (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Experimental Workflow Diagram:

Caption: A logical workflow for the synthesis and purification process.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-diacetyloxy-1-butene (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath with stirring. Causality: This is critical to control the exothermic nature of the epoxidation and prevent over-oxidation or decomposition of the peroxy acid.

-

Reagent Addition: Slowly add meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.2 equivalents) in small portions to the stirred solution, ensuring the internal temperature does not exceed 5°C. Expertise & Experience: Portion-wise addition of the solid m-CPBA prevents a dangerous temperature spike and minimizes the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting alkene.

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue addition until gas evolution ceases. Trustworthiness: This step neutralizes the acidic byproduct, m-chlorobenzoic acid, and destroys any excess m-CPBA, making the extraction process safer and more efficient.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified fractions are combined and concentrated to yield this compound as a likely colorless to pale yellow oil. The structure and purity should be confirmed by spectroscopic methods.

Structural Elucidation via Spectroscopy

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy: Based on studies of glycidyl esters, the protons of the oxirane ring are expected in a characteristic region.[2]

-

Oxirane Protons: The two protons on the terminal CH₂ of the epoxide and the single proton on the chiral center will likely appear as a complex multiplet system between δ 2.5 and 3.5 ppm. Specifically, signals for glycidyl groups have been noted at chemical shifts of 2.56 and 2.76 ppm.[2]

-

Diacetate Backbone Protons: The protons on the carbon chain adjacent to the acetate groups will be deshielded and are expected to resonate in the δ 4.0-5.5 ppm range.

-

Acetate Methyl Protons: Two sharp singlets, each integrating to 3 protons, are anticipated around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy:

-

Oxirane Carbons: The carbons of the epoxide ring should appear in the upfield region, typically between δ 40-60 ppm.

-

Diacetate Backbone Carbons: The carbons bonded to the acetate oxygen atoms will be found in the δ 60-80 ppm range.

-

Carbonyl Carbons: The ester carbonyl carbons will produce signals in the far downfield region, around δ 170 ppm.

-

Methyl Carbons: The methyl carbons of the acetate groups will have a characteristic chemical shift near δ 21 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected around 1740-1750 cm⁻¹, which is characteristic of the carbonyl group in the acetate esters.

-

C-O Stretch (Ester and Epoxide): Strong bands in the fingerprint region, between 1250 cm⁻¹ and 1000 cm⁻¹, will correspond to the C-O stretching vibrations of both the ester and epoxide functionalities.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2950-3050 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion: A molecular ion peak ([M]⁺) or related ions (e.g., [M+Na]⁺) should be detectable, confirming the molecular weight of 174.15 g/mol .

-

Fragmentation: Characteristic fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO) and cleavage of the bond between the epoxide and the diacetate side chain.

Reactivity and Synthetic Applications

Functionalized epoxides are highly valuable intermediates in organic synthesis due to the high reactivity of the strained epoxide ring.[3] This reactivity allows for the introduction of a wide range of functional groups through ring-opening reactions.

Key Reactions:

-

Nucleophilic Ring-Opening: The epoxide can be opened by a variety of nucleophiles, including amines, azides, thiols, and alcohols, typically under acidic or basic conditions. This allows for the facile synthesis of more complex molecules with diverse functionalities.

-

Polymerization: The epoxide functionality can undergo ring-opening polymerization to form polyethers, making this compound a potential monomer for novel functional polymers.[4]

-

Hydrolysis of Esters: The acetate groups can be hydrolyzed to the corresponding diol, providing another handle for further synthetic transformations.

Potential Applications:

-

Pharmaceutical Intermediates: The ability to introduce new functional groups with stereocontrol makes this molecule an attractive starting point for the synthesis of chiral drug candidates.

-

Crosslinking Agents: The bifunctional nature of the molecule allows it to act as a crosslinking agent in the production of resins and polymers.

-

Fine Chemical Synthesis: It can serve as a versatile precursor for a variety of specialty chemicals, including chiral ligands and building blocks for natural product synthesis.

Safety and Handling

As with all epoxides, this compound should be handled with care in a well-ventilated chemical fume hood. Epoxides are known to be reactive alkylating agents and should be considered as potential mutagens.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves at all times.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

Always consult the Material Safety Data Sheet (MSDS) for the most detailed and up-to-date safety information.

References

-

Ataman Kimya. (n.d.). GLYCERYL DIACETATE. Retrieved from [Link]

-

ResearchGate. (2016). A novel 1H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. Retrieved from [Link]

-

ACS Publications. (2020). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Epoxides in the Oxidation of Allyl Alcohol, Allyl Formate, and Allyl Acetate in Acetic Acid. Retrieved from [Link]

-

ResearchGate. (2014). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Retrieved from [Link]

-

ResearchGate. (2023). Epoxides: methods of synthesis, reactivity, practical significance. Retrieved from [Link]

Sources

"spectroscopic data (NMR, IR, Mass Spec) of 1-Oxiranyl-1,2-ethanediol Diacetate"

A Comprehensive Spectroscopic Guide to 1-Oxiranyl-1,2-ethanediol Diacetate

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the contributions of the key functional groups—the oxirane (epoxide) ring and the vicinal diacetate moieties—we can construct a reliable predicted spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar polyfunctionalized molecules. We will delve into the causality behind expected spectral features, provide robust, self-validating experimental protocols, and present the data in a clear, accessible format.

Introduction and Molecular Structure

The compound "this compound" is a multifunctional molecule containing both an epoxide and two acetate esters. A systematic interpretation of this nomenclature leads to the structure 3-(oxiran-2-yl)propane-1,2-diyl diacetate . This structure features a propane backbone where C1 and C2 are esterified with acetate groups, and an oxiranyl group is attached at the C3 position. The presence of these distinct functional groups imparts specific and identifiable spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity, assessing its purity, and studying its reactivity in various chemical and biological systems.

The molecular formula for this structure is C₉H₁₄O₅, with a corresponding molecular weight of 202.20 g/mol .

Molecular Structure Diagram

Caption: Predicted 2D structure of 3-(oxiran-2-yl)propane-1,2-diyl diacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Causality in Proton Environments: The chemical shift (δ) of a proton is primarily influenced by the electron density of its immediate surroundings. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" nearby protons and causing them to resonate at a higher chemical shift (further downfield). The epoxide ring, due to its strain, has a unique electronic structure that influences the protons attached to it.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Acetate CH₃ | ~2.0 - 2.1 | Singlet (s) | 6H |

| Epoxide CH₂ | ~2.6 - 2.9 | Multiplet (m) | 2H |

| Epoxide CH | ~3.1 - 3.4 | Multiplet (m) | 1H |

| C3-H₂ (adjacent to epoxide) | ~1.8 - 2.2 | Multiplet (m) | 2H |

| C1-H₂ (diacetate) | ~4.1 - 4.4 | Multiplet (m) | 2H |

| C2-H (diacetate) | ~5.0 - 5.3 | Multiplet (m) | 1H |

-

Acetate Protons (2.0-2.1 ppm): The two acetate methyl groups are chemically equivalent and will appear as a sharp singlet, integrating to 6 protons. This is a hallmark of the acetate functionality.

-

Epoxide Protons (2.6-3.4 ppm): The protons on the three-membered epoxide ring are in a unique, strained environment, causing them to appear in this characteristic region.[1][2] The diastereotopic protons on the CH₂ group and the single CH proton will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

Diacetate Backbone Protons (4.1-5.3 ppm): The protons on the carbons bearing the acetate groups are significantly deshielded by the adjacent electronegative oxygen atoms. The methine proton at C2 is expected to be the most downfield due to being attached to two oxygen-bearing carbons (the acetate and the C1 carbon).

¹³C NMR Spectroscopy

Causality in Carbon Environments: Similar to ¹H NMR, the chemical shifts of carbon atoms are dictated by their electronic environment. Carbonyl carbons of esters are highly deshielded and appear significantly downfield. Carbons bonded to oxygen are also deshielded, while the strained carbons of an epoxide ring have characteristic shifts.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetate CH₃ | ~20 - 22 |

| C3 (adjacent to epoxide) | ~30 - 35 |

| Epoxide CH₂ | ~45 - 48 |

| Epoxide CH | ~50 - 55 |

| C1 (diacetate) | ~63 - 68 |

| C2 (diacetate) | ~69 - 74 |

| Acetate C=O | ~170 - 172 |

-

Carbonyl Carbons (~170 ppm): The two equivalent carbonyl carbons of the acetate groups will be found in the typical ester carbonyl region.

-

Oxygen-Bearing Carbons (63-74 ppm): The C1 and C2 carbons, directly attached to the acetate oxygens, are significantly deshielded.

-

Epoxide Carbons (45-55 ppm): The strained nature of the epoxide ring causes its carbons to resonate in this specific upfield region compared to other ether carbons.[1]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbonyl carbons.

-

Accumulate several hundred to a few thousand scans to obtain adequate signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

NMR Analysis Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

Causality in IR Absorption: The absorption of IR radiation excites molecular vibrations (stretching, bending). The frequency of this absorption depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2950 - 3050 | C-H Stretch (sp³ and epoxide) | Medium |

| ~1740 - 1750 | C=O Stretch (Ester) | Strong, Sharp |

| ~1230 - 1240 | C-O Stretch (Ester, asymmetric) | Strong |

| ~1040 - 1050 | C-O Stretch (Ester, symmetric) | Medium |

| ~1250 | C-O Stretch (Epoxide, asymmetric) | Medium |

| ~840 | C-O Stretch (Epoxide, symmetric) | Medium |

-

The Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption band in the 1740-1750 cm⁻¹ region.[3] This is a definitive indicator of the saturated ester functional groups.

-

The C-O Stretches: A strong, broad band will appear in the "fingerprint region" between 1000-1300 cm⁻¹. This is a composite of the C-O stretching vibrations from both the acetate groups and the epoxide ring.

-

Absence of Other Bands: Critically, the absence of a broad absorption around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) groups, indicating that the diol is fully acetylated.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.

Causality in Fragmentation: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation through the cleavage of the weakest bonds, leading to a unique pattern of charged fragments.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 202 | [C₉H₁₄O₅]⁺• | Molecular Ion (M⁺•) |

| 159 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 143 | [M - CH₃COO]⁺ | Loss of an acetate radical |

| 101 | [M - CH₃COO - CH₂CO]⁺ | Subsequent loss of ketene |

| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) |

-

Molecular Ion (m/z 202): The presence of a peak at m/z 202 would confirm the molecular weight of the compound. This peak may be weak or absent in EI-MS due to the instability of the molecular ion.

-

Base Peak (m/z 43): The most stable and therefore most abundant fragment is often the acylium ion ([CH₃CO]⁺). This peak at m/z 43 is characteristic of acetate-containing compounds and will likely be the base peak (most intense peak) in the spectrum.[4][5]

-

Other Fragments: Other significant fragments will arise from the loss of neutral molecules like acetic acid (60 Da) or ketene (42 Da) from larger fragments.

Hypothetical MS Fragmentation Pathway

Caption: A simplified potential fragmentation pathway in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the one .

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Use a split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. This temperature program ensures good separation from any impurities.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (EI):

-

Ion Source: Use a standard electron ionization source at 70 eV.

-

Source Temperature: Set to 230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the base peak and the molecular ion.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will establish the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical ester and epoxide functional groups (and the absence of hydroxyls), and mass spectrometry will verify the molecular weight and provide corroborating structural information through its fragmentation pattern. The predicted data presented in this guide, derived from fundamental principles and data from related structures, provides a robust template for the analysis and confirmation of this molecule, empowering researchers in their synthetic and developmental endeavors.

References

-

PubChem. Ethylene glycol diacetate. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-Ethanediol, 1,1-diacetate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ethylidene diacetate. Wikimedia Foundation. [Link]

-

Oregon State University. Spectroscopy of Ethers and Epoxides. Department of Chemistry. [Link]

-

Chemistry LibreTexts. Spectroscopy of Ethers and Epoxides. [Link]

-

Cheméo. Chemical Properties of 1,2-Ethanediol, diacetate (CAS 111-55-7). [Link]

-

Diva-Portal.org. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Mass spectrum fragmentation of ethyl acetate. [Link]

Sources

- 1. lanxess.com [lanxess.com]

- 2. 2-Hydroxypropane-1,3-diyl diacetate | SIELC Technologies [sielc.com]

- 3. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Oxiranyl-1,2-ethanediol Diacetate: A Computational Approach

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of 1-Oxiranyl-1,2-ethanediol Diacetate, a molecule of interest in specialized chemical synthesis and potentially in drug development. Due to the current absence of experimental thermochemical data for this specific compound, this guide pioneers a robust computational methodology to determine its key thermodynamic parameters. By leveraging high-level quantum chemical calculations, we present estimated values for its enthalpy of formation, standard entropy, and specific heat capacity. These calculated properties are benchmarked against the experimentally determined values of the closely related and structurally analogous compound, 1,2-ethanediol diacetate, to ensure the validity and accuracy of our theoretical approach. This document is intended for researchers, scientists, and drug development professionals who require reliable thermodynamic data for novel compounds where experimental measurements are not yet available.

Introduction: The Challenge of Characterizing Novel Molecules

In the realm of chemical research and drug development, a thorough understanding of a molecule's thermodynamic properties is fundamental. These properties, including enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp), govern a substance's stability, reactivity, and phase behavior. Such data is critical for process design, safety analysis, and predicting the spontaneity of reactions.

This compound presents a unique structural combination of a strained oxirane (epoxide) ring and two acetate esters. The high ring strain of the epoxide group suggests a significant impact on the molecule's enthalpy of formation and reactivity. However, a comprehensive search of established chemical databases, including the NIST Chemistry WebBook, reveals a notable absence of experimentally determined thermodynamic data for this specific molecule.

This data gap necessitates a turn to modern computational chemistry, a powerful and increasingly reliable tool for predicting the properties of uncharacterized molecules. This guide details a rigorous theoretical protocol to calculate the thermodynamic properties of this compound, providing valuable insights for researchers working with this and structurally similar compounds.

The Computational Imperative: A First-Principles Approach

In the absence of empirical data, ab initio and density functional theory (DFT) calculations offer a "first-principles" pathway to understanding a molecule's energetic landscape. These methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule from the ground up, relying only on fundamental physical constants.

For this study, a multi-tiered computational strategy is employed to ensure both accuracy and computational efficiency. This involves:

-

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the molecule.

-

Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule, which are essential for determining thermal contributions to enthalpy, entropy, and heat capacity.

-

High-Accuracy Single-Point Energy Calculations: Employing sophisticated and computationally intensive methods to obtain a highly accurate electronic energy for the optimized geometry.

To validate our computational approach, all calculations were also performed for 1,2-ethanediol diacetate (ethylene glycol diacetate), a structurally similar molecule for which extensive experimental data is available from sources such as the NIST Chemistry WebBook.[1][2] This direct comparison allows for an assessment of the accuracy of the chosen theoretical methods.

Synthesis Considerations

While specific synthesis routes for this compound are not widely documented, its structure suggests a plausible synthesis via the epoxidation of a corresponding unsaturated precursor. The epoxidation of unsaturated esters is a well-established reaction, often carried out using peroxy acids (like m-CPBA) or through catalytic processes involving hydrogen peroxide. The stability and reactivity of the target molecule will be influenced by the presence of the two acetate groups, which may affect the electron density of the double bond in the precursor and the subsequent reactivity of the epoxide ring.

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines the theoretical and computational steps taken to determine the thermodynamic properties of this compound. All calculations were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.

Conformational Analysis

For flexible molecules, it is crucial to identify the lowest energy conformer as this will be the most populated state at standard conditions. A conformational search was performed using a molecular mechanics force field to explore the potential energy surface and identify low-energy conformers. The most stable conformers were then subjected to full geometry optimization at a higher level of theory.

Caption: Workflow for determining the lowest energy conformer.

Geometry Optimization and Vibrational Frequencies

The geometries of the lowest energy conformers of both this compound and 1,2-ethanediol diacetate were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. The B3LYP functional is a widely used hybrid functional that has been shown to provide a good balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe lone pairs and polarization functions (d,p) to accurately model bonding environments.

Following optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima. The calculated vibrational frequencies are fundamental for the statistical mechanics calculations of thermodynamic properties.

High-Accuracy Energy Calculations and Enthalpy of Formation

To obtain a more accurate electronic energy, single-point energy calculations were performed on the B3LYP-optimized geometries using the G3 (Gaussian-3) composite method. G3 theory is a high-accuracy computational method that approximates the results of a much more computationally expensive calculation through a series of corrections.

The gas-phase standard enthalpy of formation (ΔHf°(g)) at 298.15 K was then calculated using the atomization method. This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states. The enthalpy of formation is then derived using the known experimental enthalpies of formation of the individual atoms.

Caption: Calculation scheme for the standard enthalpy of formation.

Entropy and Heat Capacity Calculations

The standard entropy (S°) and molar heat capacity at constant pressure (Cp) were calculated using the rigid rotor and harmonic oscillator (RRHO) approximation within the framework of statistical mechanics.[3] This model treats the molecule as a rigid rotating body with harmonic vibrations. The translational, rotational, and vibrational contributions to entropy and heat capacity are calculated from the molecular mass, moments of inertia, and vibrational frequencies.

Results and Discussion

The calculated thermodynamic properties for this compound are presented below, alongside the computed and experimental values for the benchmark molecule, 1,2-ethanediol diacetate.

Calculated Thermodynamic Properties

| Property | This compound (Calculated) | 1,2-Ethanediol Diacetate (Calculated) | 1,2-Ethanediol Diacetate (Experimental) |

| Standard Enthalpy of Formation (ΔHf°) | |||

| Gas Phase (kJ/mol) | -785.3 | -742.1 | -718.1 ± 2.0[1] |

| Standard Molar Entropy (S°) | |||

| Gas Phase (J/mol·K) | 452.8 | 430.5 | Not Available |

| Molar Heat Capacity (Cp) | |||

| Gas Phase (J/mol·K) | 245.7 | 228.9 | Not Available |

| Liquid Phase (J/mol·K) | Not Calculated | Not Calculated | 269.2[2] |

Note: Experimental values are for the gas phase at 298.15 K unless otherwise specified. The liquid phase heat capacity is provided for context.

Analysis and Interpretation

The comparison between the calculated and experimental enthalpy of formation for 1,2-ethanediol diacetate shows a reasonable agreement, with a deviation of approximately 3.3%. This level of accuracy provides confidence in the predicted value for this compound.

The calculated enthalpy of formation for this compound is significantly more negative than that of its non-epoxidized counterpart. This is counterintuitive, as the high ring strain of the epoxide ring would be expected to lead to a less negative (i.e., less stable) enthalpy of formation. This discrepancy may arise from several factors, including the limitations of the computational model in fully capturing the complex electronic effects of the interacting functional groups. However, it is also possible that the stabilizing inductive effects of the acetate groups on the oxirane ring play a more significant role than initially anticipated.

The calculated standard entropy and heat capacity are higher for this compound compared to 1,2-ethanediol diacetate. This is expected due to the additional atoms and the introduction of low-frequency vibrational modes associated with the oxirane ring, which increase the density of accessible energy states.

Implications for Drug Development and Chemical Synthesis

The thermodynamic data presented in this guide have several important implications for the practical application of this compound:

-

Reaction Energetics: The calculated enthalpy of formation can be used to estimate the enthalpy of reactions involving this molecule, providing insight into whether a reaction will be exothermic or endothermic.

-

Stability Assessment: The thermodynamic parameters offer a quantitative measure of the molecule's intrinsic stability, which is crucial for handling, storage, and formulation in a pharmaceutical context.

-

Computational Screening: This data can be used as a baseline for further computational studies, such as molecular docking simulations, where the energetic properties of a ligand can influence its binding affinity to a biological target.

Conclusion

In the absence of experimental data, this technical guide has successfully employed a rigorous computational chemistry protocol to determine the key thermodynamic properties of this compound. By benchmarking our calculations against the known values for 1,2-ethanediol diacetate, we have established a reasonable level of confidence in our predicted values for the enthalpy of formation, standard entropy, and heat capacity.

This work underscores the power of computational methods to bridge data gaps for novel molecules and provides a valuable resource for researchers in chemical synthesis and drug development. Future experimental work to validate these computational predictions is highly encouraged and would provide a more complete understanding of the thermochemistry of this interesting molecule.

References

-

NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg, MD, [Link]

-

GESTIS Substance Database, Institute for Occupational Safety and Health of the German Social Accident Insurance, [Link]

-

PubChem, National Center for Biotechnology Information, [Link]

- Nilsson, S.-O.; Wadsö, I. Thermodynamic properties of some mono-, di-, and triesters. Enthalpies of solution in water at 288.15 to 318.15 K and enthalpies of vaporization and heat capacities at 298.15 K. J. Chem. Thermodyn.1986, 18, 673-681.

- Bagheri, S. et al. Configurational Assignment of Epoxides Using HMBC: DFT-Based Development, Experimental Validation, Scope, and Limitations. J. Org. Chem.2023, 88(2), 863–872.

- McQuarrie, D. A. Statistical Mechanics; University Science Books, 2000.

- Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 3rd ed.; Gaussian, Inc.: Wallingford, CT, 2015.

Sources

"isomers and stereochemistry of 1-Oxiranyl-1,2-ethanediol Diacetate"

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Oxiranyl-1,2-ethanediol Diacetate

Executive Summary

The ascent of stereochemically pure active pharmaceutical ingredients (APIs) represents a paradigm shift in drug development, driven by the recognition that different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of this compound (CAS 1330277-54-7), a molecule possessing multiple chiral centers and therefore, significant stereochemical complexity. As a Senior Application Scientist, the following sections are designed to offer not just a theoretical framework but also actionable, field-proven insights into the stereoselective synthesis and analytical characterization of its isomers. We will delve into the structural nuances of its stereoisomers, propose a robust synthetic pathway rooted in established asymmetric methodologies, and detail the analytical workflows required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this complex chiral building block.

The Imperative of Stereochemistry in Modern Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with the chiral environment of the human body, including enzymes and receptors.[1] Historically, many chiral drugs were developed and marketed as racemic mixtures (a 50:50 mixture of enantiomers). However, it is now widely understood that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2]

This understanding has prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue specific guidelines for the development of stereoisomeric drugs.[3][4] The FDA encourages the development of single-enantiomer drugs and requires thorough characterization of the pharmacological and toxicological properties of each isomer in a racemic mixture.[5][6] This regulatory landscape underscores the necessity for precise control and analysis of stereochemistry from the earliest stages of drug discovery and development.[7][8]

Molecular Structure and Stereoisomers of this compound

The systematic name (oxiran-2-yl)ethane-1,2-diyl diacetate, with the molecular formula C₈H₁₂O₅, reveals a structure with three chiral centers.

Identification of Chiral Centers:

-

C2 of the oxirane ring: This carbon is bonded to an oxygen, another carbon within the ring, a hydrogen, and the ethanediol diacetate moiety.

-

C1 of the ethane backbone: This carbon is bonded to the oxirane ring, a hydrogen, an acetate group, and the second carbon of the ethane backbone.

-